molecular formula C6H10ClN3O B1372204 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride CAS No. 1185303-98-3

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1372204
CAS No.: 1185303-98-3
M. Wt: 175.61 g/mol
InChI Key: XSXSNQPOWQLACE-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride: is a heterocyclic compound that features both azetidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods: For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing industry-oriented reactions like green oxidation in a microchannel reactor .

Chemical Reactions Analysis

Types of Reactions: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized oxadiazole derivatives, while substitution can introduce different functional groups onto the azetidine ring.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring provides a conformationally restricted framework that can enhance binding affinity and selectivity for these targets. The oxadiazole moiety contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is unique due to the combination of the azetidine and oxadiazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-6(10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSNQPOWQLACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673958
Record name 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-98-3
Record name 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
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